molecular formula C28H24N4O B11087415 8-(4-Methoxyphenyl)-6,9-diphenyl-4,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline

8-(4-Methoxyphenyl)-6,9-diphenyl-4,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline

Cat. No.: B11087415
M. Wt: 432.5 g/mol
InChI Key: COOSSAZYXWEGIW-UHFFFAOYSA-N
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Description

4-(6,9-DIPHENYL-4,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-8-YL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique triazoloquinazoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(6,9-DIPHENYL-4,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-8-YL)PHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of phenyl groups and the methyl ether moiety. Common reagents used in these reactions include various aryl halides, amines, and methylating agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(6,9-DIPHENYL-4,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-8-YL)PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, which share the core structure but differ in their substituents. These compounds may have similar biological activities but can vary in potency, selectivity, and pharmacokinetic properties. The uniqueness of 4-(6,9-DIPHENYL-4,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-8-YL)PHENYL METHYL ETHER lies in its specific substitution pattern, which can influence its overall activity and applications.

Properties

Molecular Formula

C28H24N4O

Molecular Weight

432.5 g/mol

IUPAC Name

8-(4-methoxyphenyl)-6,9-diphenyl-4,7,8,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline

InChI

InChI=1S/C28H24N4O/c1-33-23-14-12-20(13-15-23)24-16-22(19-8-4-2-5-9-19)17-25-26(24)27(21-10-6-3-7-11-21)32-28(31-25)29-18-30-32/h2-15,17-18,24,27H,16H2,1H3,(H,29,30,31)

InChI Key

COOSSAZYXWEGIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC3=C2C(N4C(=NC=N4)N3)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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